5-(Methylsulfonyl)benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O2S2 |
|---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
5-methylsulfonyl-1-benzothiophene |
InChI |
InChI=1S/C9H8O2S2/c1-13(10,11)8-2-3-9-7(6-8)4-5-12-9/h2-6H,1H3 |
InChI Key |
KDRXQBOVXQASIQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfonyl Benzo B Thiophene and Its Analogues
Direct Synthesis Strategies for the Benzo[b]thiophene Core with Methylsulfonyl Functionalization
The direct construction of the 5-(methylsulfonyl)benzo[b]thiophene framework can be approached through various modern synthetic methods. These strategies often involve the formation of the heterocyclic ring from precursors already bearing the sulfonyl group or a suitable precursor moiety.
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis offers powerful and versatile tools for the synthesis of complex heterocyclic systems like benzo[b]thiophenes. Palladium, copper, and nickel catalysts are at the forefront of these methodologies, enabling a range of cyclization and coupling reactions. While direct, one-step syntheses of this compound are not extensively documented, several catalytic strategies can be adapted by using appropriately substituted starting materials.
Palladium catalysts are widely used for the synthesis of benzo[b]thiophenes. rsc.orgnih.gov These methods often involve the intramolecular cyclization of substituted thioanisole (B89551) derivatives or cross-coupling reactions to build the thiophene (B33073) ring. For the synthesis of 5-substituted benzo[b]thiophenes, starting materials with a substituent at the para-position relative to the sulfur atom are typically required.
A common strategy involves the Sonogashira coupling of a 2-halothioanisole with a terminal alkyne, followed by an electrophilic cyclization. dergipark.org.tr To obtain a 5-sulfonylated product, one would start with a 2-halo-4-sulfonyl-substituted thioanisole.
Another powerful palladium-catalyzed method is the intramolecular oxidative C-H functionalization of α-aryl-β-mercaptoacrylonitriles. nih.gov This approach allows for the synthesis of multisubstituted benzo[b]thiophenes. By choosing an arylacetonitrile with a 4-methylsulfonyl group, this method could potentially yield the desired this compound.
Furthermore, palladium-catalyzed coupling reactions on a pre-formed benzo[b]thiophene ring are a viable, albeit indirect, route. For instance, the Suzuki-Miyaura coupling of a 5-halobenzo[b]thiophene with a suitable boronic acid derivative can introduce various functionalities. While not a direct synthesis of the methylsulfonyl group, the halogen at the 5-position can be a handle for subsequent sulfonation reactions.
A diverse library of methyl sulfone-containing benzo[b]thiophenes has been synthesized via iodocyclization followed by palladium-catalyzed coupling reactions. nih.gov This methodology starts with the preparation of methyl sulfone-containing 3-iodobenzo[b]thiophenes, which are then subjected to various palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to introduce diversity at the 3-position. nih.gov To achieve substitution at the 5-position, a similar strategy could be envisioned starting with appropriately substituted precursors.
Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Benzo[b]thiophenes
| Catalyst/Reagents | Starting Material(s) | Product | Yield (%) | Reference |
| Pd(OAc)₂, Cu(OAc)₂, Pyridine | Benzo[b]thiophene 1,1-dioxide, Phenylboronic acid | 2-Phenylbenzo[b]thiophene 1,1-dioxide | 95 | acs.org |
| PdCl₂ or PdCl₂(cod) | Thioenol | Benzo[b]thiophene | - | rsc.org |
| Pd(OAc)₂/Cu(OAc)₂, TBAB, DMF | α-(4-methoxyphenyl)-β-mercaptoacrylonitrile | 2-Cyano-3-phenyl-5-methoxybenzo[b]thiophene | 85 | nih.gov |
This table presents examples of palladium-catalyzed synthesis of benzo[b]thiophene derivatives, illustrating the versatility of this approach.
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of sulfur-containing heterocycles. researchgate.netfigshare.com These methods often involve the coupling of an aryl halide with a sulfur source, followed by cyclization.
A notable copper-catalyzed approach is the thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878). organic-chemistry.org To synthesize a this compound, a 2-bromo-4-(methylsulfonyl)phenylacetylene would be a logical starting material.
Another strategy involves the tandem cross-coupling reaction of a 2-(2-bromophenyl)-substituted heterocycle with potassium sulfide, which acts as the sulfur source to construct two C-S bonds. researchgate.net This has been applied to the synthesis of benzo[b]thiophene-fused imidazopyridines. Adapting this to simpler systems could provide a route to 5-substituted benzo[b]thiophenes.
Copper(I) has also been used to catalyze the synthesis of benzo[b]thiophene 1,1-dioxides. researchgate.net While not directly yielding the target compound, the sulfone moiety is present in the core structure.
Table 2: Examples of Copper-Catalyzed Synthesis of Benzo[b]thiophene Derivatives
| Catalyst/Ligand | Starting Material(s) | Product | Yield (%) | Reference |
| CuI/TMEDA | 2-Bromo-1-ethynylbenzene, Na₂S | 2-Phenylbenzo[b]thiophene | 85 | organic-chemistry.org |
| CuI/1,10-phenanthroline | 2-(2-Bromophenyl)imidazo[1,2-a]pyridine, K₂S | Benzo[b]thieno[2,3-b]imidazo[1,2-a]pyridine | 82 | researchgate.net |
| CuI | (2-Iodobenzyl)triphenylphosphonium bromide, Thioacetic acid | Benzo[b]thiophene | 87 | figshare.com |
This table showcases examples of copper-catalyzed routes to benzo[b]thiophene and its fused derivatives.
Nickel catalysis, while less common than palladium and copper for benzo[b]thiophene synthesis, offers unique reactivity. Nickel catalysts are particularly effective in cross-coupling reactions and can be used in electrochemical setups.
While specific examples for the direct synthesis of this compound are scarce, nickel-catalyzed electrochemical methods have been developed for the synthesis of dihydro-benzo[b]thiophene derivatives. researchgate.net Additionally, nickel catalysts have been employed for the synthesis of various five-membered heterocycles. researchgate.net The application of these methods to appropriately substituted precursors could provide a pathway to the target molecule. For instance, a nickel-catalyzed cross-coupling of a 5-halobenzo[b]thiophene with a sulfinate salt could potentially install the methylsulfonyl group.
Radical Relay Strategies for Methylsulfonyl Group Introduction
Radical chemistry provides a powerful platform for the formation of C–S bonds and the construction of heterocyclic rings under mild conditions. Radical relay strategies involve the generation of a radical species that triggers a cascade of reactions to form the final product.
While a direct radical relay synthesis for this compound is not prominently reported, related methodologies exist. For example, a photoredox-catalyzed cascade radical annulation of o-methylthioarenediazonium salts with alkynes has been used to produce substituted benzo[b]thiophenes. xmu.edu.cn By using a diazonium salt derived from an aniline (B41778) bearing a 4-methylsulfonyl group, this method could be adapted to synthesize the desired 5-substituted isomer.
Electrochemical Synthesis Protocols
Electrosynthesis is gaining traction as a green and efficient method for constructing complex molecules, often avoiding the need for harsh reagents. scispace.comrsc.org Several electrochemical methods have been developed for the synthesis of benzo[b]thiophene derivatives.
One such method involves the electrochemical synthesis of sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. rsc.org This approach directly introduces a sulfonyl group onto the thiophene ring during the cyclization process. By using a 2-alkynylthioanisole with the appropriate substitution pattern on the benzene (B151609) ring, it is conceivable to direct the sulfonation to the desired position.
Another electrochemical approach describes the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonylhydrazides with internal alkynes. scispace.comrsc.org This method proceeds via a strained quaternary spirocyclization intermediate. Although this yields the oxidized benzo[b]thiophene core, it highlights the potential of electrochemical methods in forming C-S bonds and incorporating sulfone functionalities.
Table 3: Examples of Electrochemical Synthesis of Benzo[b]thiophene Derivatives
This table provides examples of electrochemical approaches to synthesize functionalized benzo[b]thiophenes.
Acid-Catalyzed Cyclization and Rearrangement Processes
The formation of the benzo[b]thiophene skeleton can be achieved through acid-catalyzed cyclization reactions. One historical and notable method involves the intramolecular cyclization of α-arylthio ketones. For instance, the treatment of α-(3-methoxyphenylthio)-4-methoxyacetophenone with polyphosphoric acid at elevated temperatures yields a mixture of regioisomeric methoxy-2-aryl-benzo[b]thiophenes. google.com This process, however, can lead to mixtures of isomers, necessitating separation. google.com Another approach is the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals to produce 2-phenylbenzo[b]thiophenes. google.com While effective for creating the core structure, these methods are often limited to specific substitution patterns, such as the synthesis of 3-alkylbenzo[b]thiophenes from arylthiomethyl ketones. google.com
Kinetic studies on the direct arylation of benzo[b]thiophenes have provided evidence for a Heck-type pathway, which can be influenced by acidic conditions. For example, the use of a mildly acidic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) is proposed to participate in the catalytic cycle by reacting with a silver carbonate base. acs.org The reaction of benzo[b]thiophene itself is known to favor electrophilic substitution at the 3-position under acidic conditions. researchgate.net
Multi-Component Reactions for Diverse Benzo[b]thiophene Structures
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures like benzo[b]thiophenes in a single step from multiple starting materials. These strategies are highly valued for their atom economy and ability to rapidly generate libraries of diverse structures.
One innovative one-pot, three-component reaction involves the Sonogashira coupling of an acid chloride with a terminal alkyne, followed by a Michael addition of an ortho-amino thiophenol, and a final cyclocondensation. This sequence under mild conditions yields 2,4-disubstituted benzo[b] rsc.orgdocumentsdelivered.comthiazepines, demonstrating a powerful method for building related fused heterocyclic systems. nih.gov
Another modern approach utilizes aryne chemistry. The reaction of arynes, generated from o-silylaryl triflates, with alkynyl sulfides provides a direct, one-step intermolecular route to a wide range of 3-substituted benzo[b]thiophenes. This method exhibits good functional group tolerance and allows for versatile functionalization at the C2-position, enabling the synthesis of diverse and multi-substituted benzo[b]thiophene derivatives. rsc.org
Functional Group Transformations and Derivatization at the 5-Position
The introduction and manipulation of functional groups, particularly at the 5-position of the benzo[b]thiophene ring, are crucial for tuning the molecule's properties. The methylsulfonyl group is of significant interest in medicinal chemistry.
Introduction of the Methylsulfonyl Moiety via Oxidation
A primary method for introducing the methylsulfonyl group onto the benzo[b]thiophene scaffold involves the oxidation of a corresponding methyl sulfide precursor. This two-step process begins with the synthesis of a methylthio-substituted benzo[b]thiophene, which is then oxidized to the desired sulfone.
For example, a library of methyl sulfone-containing benzo[b]thiophenes was prepared starting from the Sonogashira coupling of bromo-iodoarenes and subsequent lithiation and methylthiolation with dimethyl disulfide to afford methyl sulfide products. nih.gov These methyl sulfides are then oxidized to the corresponding methyl sulfones. The oxidation of these methyl sulfide compounds can be carried out at room temperature using oxidizing agents like potassium permanganate (B83412) (KMnO₄) on manganese dioxide (MnO₂) in a solvent mixture such as acetonitrile (B52724) and dichloromethane. nih.gov This approach allows for the creation of benzo[b]thiophenes with a methylsulfonyl group at various positions, depending on the initial substitution of the starting arene.
Nucleophilic Displacement Reactions on Substituted Benzo[b]thiophenes
Nucleophilic aromatic substitution (SNAr) represents a potential pathway for functionalizing the benzo[b]thiophene ring system. This type of reaction typically requires the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (such as a halide) at the position of substitution. While SNAr reactions are a fundamental tool in organic synthesis, their specific application for direct displacement at the 5-position of a pre-formed this compound is less commonly documented in comparison to cross-coupling strategies. The powerful electron-withdrawing nature of the sulfonyl group itself could potentially activate the ring for such transformations, provided a suitable leaving group is present at another position on the benzene portion of the molecule.
Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of the benzo[b]thiophene core, including derivatives containing a methylsulfonyl group. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents. A general strategy involves using a halogenated benzo[b]thiophene, often a 3-iodobenzo[b]thiophene (B1338381), which can be readily prepared via iodocyclization of an appropriate alkyne. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the 3-iodobenzo[b]thiophene core with various boronic acids to introduce new aryl or vinyl groups. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. nih.gov
| Starting Material (Iodo-benzothiophene) | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-phenyl-5-(methylsulfonyl)benzo[b]thiophene | 89 |
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | 3-Thiopheneboronic acid | 2-Phenyl-3-(thiophen-3-yl)-5-(methylsulfonyl)benzo[b]thiophene | 81 |
| 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Phenylboronic acid | 2-(4-Methoxyphenyl)-3-phenyl-5-(methylsulfonyl)benzo[b]thiophene | 94 |
Sonogashira Coupling: This coupling introduces alkynyl groups by reacting the 3-iodobenzo[b]thiophene with terminal alkynes. These reactions are often performed under microwave irradiation to facilitate the transformation. nih.gov
| Starting Material (Iodo-benzothiophene) | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Phenylacetylene | 2-Phenyl-3-(phenylethynyl)-5-(methylsulfonyl)benzo[b]thiophene | 85 |
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | 1-Hexyne | 3-(Hex-1-yn-1-yl)-2-phenyl-5-(methylsulfonyl)benzo[b]thiophene | 79 |
| 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Ethynyltrimethylsilane | 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-((trimethylsilyl)ethynyl)benzo[b]thiophene | 91 |
Heck Coupling: The Heck reaction is used to introduce olefinic substituents by coupling the 3-iodobenzo[b]thiophene with alkenes, such as styrene (B11656) derivatives. nih.gov
| Starting Material (Iodo-benzothiophene) | Alkene | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Styrene | (E)-2-Phenyl-5-(methylsulfonyl)-3-styrylbenzo[b]thiophene | 75 |
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | 4-Chlorostyrene | (E)-3-(4-Chlorostyryl)-2-phenyl-5-(methylsulfonyl)benzo[b]thiophene | 68 |
| 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Styrene | (E)-2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-styrylbenzo[b]thiophene | 78 |
Carbonylation Reactions (Carboalkoxylation, Aminocarbonylation)
Carbonylation reactions provide a direct route to introduce carbonyl-containing functional groups, such as esters and amides, onto the benzo[b]thiophene ring. These palladium-catalyzed reactions utilize carbon monoxide as a C1 building block.
Carboalkoxylation: This reaction introduces an ester group by reacting the 3-iodobenzo[b]thiophene with an alcohol under a carbon monoxide atmosphere. This method is effective for preparing methyl sulfone-substituted benzo[b]thiophene esters. nih.gov
| Starting Material (Iodo-benzothiophene) | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Methanol | Methyl 2-phenyl-5-(methylsulfonyl)benzo[b]thiophene-3-carboxylate | 81 |
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Ethanol | Ethyl 2-phenyl-5-(methylsulfonyl)benzo[b]thiophene-3-carboxylate | 77 |
| 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Methanol | Methyl 2-(4-methoxyphenyl)-5-(methylsulfonyl)benzo[b]thiophene-3-carboxylate | 85 |
Aminocarbonylation: Similarly, reacting the 3-iodobenzo[b]thiophene with primary or secondary amines in the presence of carbon monoxide and a palladium catalyst affords the corresponding amides. nih.gov
| Starting Material (Iodo-benzothiophene) | Amine | Product | Yield (%) |
|---|---|---|---|
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Morpholine | (2-Phenyl-5-(methylsulfonyl)benzo[b]thiophen-3-yl)(morpholino)methanone | 88 |
| 2-Phenyl-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Benzylamine | N-Benzyl-2-phenyl-5-(methylsulfonyl)benzo[b]thiophene-3-carboxamide | 82 |
| 2-(4-Methoxyphenyl)-5-(methylsulfonyl)-3-iodobenzo[b]thiophene | Piperidine | (2-(4-Methoxyphenyl)-5-(methylsulfonyl)benzo[b]thiophen-3-yl)(piperidin-1-yl)methanone | 91 |
Structure Activity Relationship Sar Studies of 5 Methylsulfonyl Benzo B Thiophene Derivatives
Positional and Substituent Effects on Molecular Recognition and Interaction
The biological activity of 5-(methylsulfonyl)benzo[b]thiophene derivatives is highly sensitive to the nature and position of other substituents on the benzo[b]thiophene core. The methylsulfonyl group itself is a strong electron-withdrawing group and a hydrogen bond acceptor, which can play a crucial role in the binding of these molecules to their target proteins.
For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, the presence of a sulfonamide or a methylsulfonyl group on an aromatic ring is a key determinant of selectivity. This is because the sulfonyl group can interact with a specific polar side pocket present in the COX-2 enzyme but not in the COX-1 isoform. nih.gov The sulfonamide group has been observed to form hydrogen bonds with amino acid residues such as Gln178, Leu338, and Ser339 in this selective pocket. nih.gov
A study on a diverse library of methyl sulfone-containing benzo[b]thiophenes highlighted the importance of the sulfonyl group for COX-2 selectivity. nih.gov The substitution pattern on the benzo[b]thiophene ring, in addition to the essential 5-methylsulfonyl group, modulates the inhibitory potency. While specific SAR data for a series of this compound analogs with varied substituents is not extensively documented in publicly available literature, the principles of substituent effects can be inferred from related compound classes.
The crystal structure of related compounds, such as 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine, reveals that the thiophene (B33073) ring system is nearly orthogonal to the phenyl ring of the sulfonyl group. This spatial arrangement is influenced by intramolecular interactions, such as weak C-H···O bonds involving the sulfone oxygen atoms. nih.gov Such conformational preferences are critical for fitting into the binding site of a biological target.
Table 1: Illustrative Substituent Effects on the Activity of Benzo[b]thiophene Derivatives
| Compound | Substituent at Position 2 | Substituent at Position 3 | Target | Observed Activity Trend |
| Analog A | Phenyl | H | Cholinesterase | Low inhibition |
| Analog B | 4-Aminophenyl | 4-Aminobenzoyl | Butyrylcholinesterase | Significantly improved inhibition compared to Analog A |
| Analog C | Phenyl | Benzoyl with electron-donating groups | Acetylcholinesterase | Generally better inhibitors |
This table is illustrative and based on general findings for benzo[b]thiophene derivatives to demonstrate the principles of substituent effects. Data is derived from studies on related scaffolds where systematic modifications were performed. nih.gov
Stereochemical Influence on Biological Target Engagement
Chirality can have a profound impact on the biological activity of drug molecules. In the case of this compound derivatives, a chiral center can arise from the introduction of a chiral substituent or if the sulfur atom of the thiophene ring is oxidized to a sulfoxide, creating a stereogenic center at the sulfur atom.
The differential interaction of enantiomers with their biological targets is a well-established phenomenon, often resulting in one enantiomer exhibiting significantly higher potency, a different pharmacological profile, or reduced toxicity compared to the other. This is because the binding sites of biological macromolecules, such as enzymes and receptors, are themselves chiral.
A general method for the synthesis of enantioenriched 2,3-disubstituted benzo[b]thiophenes has been developed utilizing the stereospecific coupling of chiral benzothiophene (B83047) S-oxides with boronic esters. nih.gov This methodology allows for the preparation of benzothiophenes with complete enantiospecificity. While this study did not specifically report on this compound S-oxides, it provides a synthetic route to access chiral derivatives of this class. The availability of such enantiomerically pure compounds is a prerequisite for evaluating the stereochemical influence on biological activity.
For a hypothetical pair of enantiomers of a this compound derivative, one would anticipate that they would exhibit different binding affinities and/or efficacies towards a chiral receptor or enzyme. The precise nature of this difference would depend on the specific interactions of each enantiomer with the binding site. For example, a key hydrogen bond or hydrophobic interaction might be possible for one enantiomer but sterically hindered for the other.
Table 2: Hypothetical Biological Activity of Enantiomers of a Chiral this compound Derivative
| Enantiomer | Configuration | Target | Hypothetical IC50 (nM) |
| 1 | (R) | Target X | 10 |
| 2 | (S) | Target X | 500 |
This table is hypothetical and illustrates the potential for stereoselectivity in the biological activity of chiral this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.
For benzo[b]thiophene derivatives, QSAR studies have been employed to elucidate the key structural features that govern their activity against various targets. In a study on benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, 2D and 3D-QSAR models were developed. nih.gov Although this study focused on the benzo[b]thiophene sulfone core rather than a 5-methylsulfonyl substituent, the findings are relevant as they highlight the types of molecular descriptors that are important for the activity of this class of compounds.
The QSAR models typically employ a range of descriptors that quantify different aspects of the molecular structure, including:
Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.
Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule. researchgate.net
A successful QSAR model can be represented by a regression equation that links a combination of these descriptors to the biological activity. For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Specific Descriptor | Information Encoded |
| Electronic | HOMO Energy | Propensity to donate electrons |
| Electronic | LUMO Energy | Propensity to accept electrons |
| Steric | Molar Refractivity (MR) | Molar volume and polarizability |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
| Topological | Kier & Hall molecular connectivity indices (χ) | Molecular size, branching, and shape |
This table provides examples of descriptors that could be used in a QSAR model for this compound derivatives.
Pharmacophore Elucidation for Targeted Design
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.gov A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For this compound derivatives, a pharmacophore model could be developed based on a set of active compounds against a particular target, such as a protein kinase. nih.gov For instance, the benzo[b]thiophene scaffold could serve as a core hydrophobic feature, while the oxygen atoms of the methylsulfonyl group would be identified as key hydrogen bond acceptors. Other substituents on the ring would contribute additional pharmacophoric features.
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com This approach accelerates the discovery of new lead compounds.
For example, a pharmacophore model for a kinase inhibitor might include:
An aromatic ring system that fits into the adenine-binding region of the ATP pocket.
One or more hydrogen bond acceptors that interact with the hinge region of the kinase.
A hydrophobic group that occupies a nearby hydrophobic pocket.
A hydrogen bond donor that forms an additional interaction.
The this compound scaffold is well-suited to meet these requirements, with the benzo[b]thiophene core providing the aromatic and hydrophobic features, and the sulfonyl group acting as a potent hydrogen bond acceptor.
Table 4: Hypothetical Pharmacophore Model for a this compound-based Kinase Inhibitor
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
| Aromatic Ring | Benzo[b]thiophene nucleus | Interaction with the adenine (B156593) region |
| Hydrogen Bond Acceptor | Sulfonyl oxygens | Interaction with the kinase hinge region |
| Hydrophobic Group | Substituent at position 2 or 3 | Occupation of a hydrophobic pocket |
| Hydrogen Bond Donor | Amine or hydroxyl substituent | Additional interaction with the target |
This table presents a hypothetical pharmacophore model to illustrate how the chemical features of this compound derivatives can be translated into a model for targeted drug design.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. While specific docking studies for 5-(Methylsulfonyl)benzo[b]thiophene were not found in the reviewed literature, extensive research on analogous benzothiophene (B83047) structures demonstrates the utility of this approach for the scaffold.
For instance, molecular docking has been pivotal in identifying and optimizing benzothiophene derivatives as inhibitors for various enzymes. Studies on benzothiophene-chalcone hybrids have used docking to elucidate their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov These simulations revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to the inhibitory activity. nih.gov Similarly, docking studies on benzo[b]thiophen-2-yl-propan-1-one derivatives helped to understand their interactions with the 5-HT1A serotonin (B10506) receptor, providing a structural basis for their observed binding affinities. nih.gov
These examples underscore the potential of using molecular docking to screen this compound against various biological targets, predict its binding energy, and guide the synthesis of more potent and selective analogs. The insights gained from the docking of related compounds can inform the selection of potential protein targets for this specific molecule.
| Compound Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Identified key hydrogen bond and π-stacking interactions explaining inhibitory activity. | nih.gov |
| Benzo[b]thiophen-2-yl-propan-1-one derivatives | 5-HT1A Serotonin Receptor | Elucidated binding modes and electrostatic interactions responsible for receptor affinity. | nih.gov |
| 1-Benzothiophene-2-carboxylic acid | Anti-inflammatory targets | Used to evaluate pharmaceutical properties and non-covalent interactions. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This method complements molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. For the benzothiophene class of compounds, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the binding pocket.
While specific MD studies on this compound are not prevalent in the literature, research on related structures highlights the power of this technique. For example, MD simulations performed on complexes of benzo[b]thiophene-2-carbaldehyde derivatives with their protein target revealed stable interactions, characterized by minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirming the stability of the docked poses. Such studies often analyze the persistence of hydrogen bonds and the solvent accessible surface area to provide a comprehensive picture of the interaction dynamics.
Applying MD simulations to a complex of this compound with a putative target receptor would be a critical step in validating initial docking predictions. It would allow for the assessment of the conformational stability of the compound within the active site and provide insights into the dynamic nature of the key interactions, thereby strengthening the case for its potential biological activity.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties. For benzothiophene and its derivatives, DFT calculations have been instrumental in understanding their synthesis and reactivity.
Studies have employed DFT to investigate the mechanisms of various synthetic routes to the benzothiophene core. For example, the mechanism of electrophilic cyclization of o-alkynyl thioanisoles to form 2,3-disubstituted benzo[b]thiophenes has been explored, providing insights into the transition states and intermediates involved. nih.gov Other research has focused on novel synthetic methods, such as the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides, a class of compounds structurally related to this compound. nih.gov DFT calculations in such studies help to rationalize the observed product formation and optimize reaction conditions.
These computational investigations are crucial for developing efficient and selective synthetic pathways. For this compound, DFT could be used to explore its formation mechanisms or to predict the outcomes of further functionalization reactions on its core structure.
In Silico ADME Profiling (excluding human physiological outcomes)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Various computational models are used to predict physicochemical properties that influence a compound's ADME profile.
For derivatives of benzothiophene, in silico tools have been frequently used to assess their drug-likeness. nih.gov These studies often involve the calculation of parameters guided by frameworks like Lipinski's Rule of Five, which predicts poor absorption or permeation when a compound violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. mdpi.comnih.gov For example, in silico ADME screening was performed on a series of 2-(4-(methylsulfonyl)phenyl)benzimidazoles, which, like the title compound, contain a methylsulfonyl group, to identify promising candidates and reduce the likelihood of late-stage drug attrition due to poor pharmacokinetics. nih.govnih.gov
The predicted ADME properties for benzothiophene analogs suggest that the scaffold is a viable starting point for designing drug candidates. A similar in silico analysis of this compound would provide valuable data on its likely physicochemical and pharmacokinetic characteristics.
| Compound Class | Calculated Property | Significance | Reference |
|---|---|---|---|
| Benzothiophene-chalcones | Lipinski's Rule of Five (MW, logP, H-donors, H-acceptors) | Assesses drug-likeness and potential for good oral bioavailability. | nih.gov |
| 2-(4-(methylsulfonyl)phenyl) benzimidazoles | ADME parameters (e.g., absorption, distribution, metabolism, excretion) | Predicts the pharmacokinetic profile to guide drug development. | nih.gov |
| Thiophene (B33073) Derived Benzodiazepines | ADMET properties and Lipinski's Rule | Calculated to assess drug-like characteristics and potential toxicity. | scilit.com |
Theoretical Predictions of Electronic and Steric Parameters for Chemical Reactivity
The chemical reactivity of a molecule is governed by its electronic and steric properties. Theoretical calculations can predict various parameters that provide a quantitative measure of these properties. For the benzothiophene scaffold, it is known that the ring system is π-electron rich. The typical reactivity pattern involves electrophilic attack occurring selectively at the 3-position, while metallation and subsequent reaction with electrophiles occur preferentially at the 2-position.
The introduction of a methylsulfonyl (–SO2CH3) group at the 5-position significantly alters this electronic landscape. The sulfonyl group is strongly electron-withdrawing, which deactivates the fused benzene (B151609) ring towards electrophilic substitution. This substituent will also influence the electron density across the entire heterocyclic system.
DFT calculations are commonly used to quantify these effects by computing parameters such as:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like chemical hardness, softness, and the electrophilicity index can be derived to provide a more detailed picture of reactivity.
Mechanistic Research in Biological Systems Excluding Clinical Human Trial Data and Adverse Effects
Modulation of Specific Biochemical Pathways by Benzo[b]thiophene Analogs
Benzo[b]thiophene derivatives have been extensively studied for their ability to modulate various biochemical pathways through direct interaction with enzymes and nuclear receptors. This has positioned them as a scaffold of significant interest in medicinal chemistry. researchgate.netnih.gov The planar structure and electron-rich sulfur atom of the benzo[b]thiophene core are thought to enhance binding affinity to a range of biological targets. researchgate.net
Cholinesterases (AChE and BChE)
A series of benzo[b]thiophene-chalcone hybrids has been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. mdpi.com Generally, the benzothiophene-chalcone hybrids demonstrated superior inhibition of both enzymes compared to their 2-substituted benzo[b]thiophene precursors. mdpi.com
Within this series, specific substitutions on the chalcone (B49325) moiety significantly influenced inhibitory potency and selectivity. For instance, compound 5f emerged as the most effective AChE inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 62.10 μM. mdpi.com In contrast, compound 5h was identified as the most potent BChE inhibitor, with an IC₅₀ of 24.35 μM, a potency comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). mdpi.com Molecular docking studies suggested that the benzoyl substituent plays a key role in the interaction with the enzyme's active site. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5f | Acetylcholinesterase (AChE) | 62.10 | mdpi.com |
| 5h | Butyrylcholinesterase (BChE) | 24.35 | mdpi.com |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 | mdpi.com |
Chymase
Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of potent and selective human chymase inhibitors. nih.gov Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells and is implicated in cardiovascular and inflammatory diseases. mdpi.com Through substituent analysis of a lead compound discovered via in-silico screening, researchers developed TY-51076 , which demonstrated high potency with an IC₅₀ value of 56 nM. nih.gov This compound also showed excellent selectivity for chymase over other related proteases like chymotrypsin (B1334515) and cathepsin G (over 400-fold). nih.gov
Cyclooxygenase-2 (COX-2)
While selective COX-2 inhibitors are a key therapeutic class for inflammation, research directly linking the benzo[b]thiophene scaffold to potent and selective COX-2 inhibition is less defined in the provided literature. Studies on related heterocyclic structures, such as benzo[d]thiazole analogs, have shown moderate to potent COX-2 inhibitory effects, with IC₅₀ values ranging from 0.28 to 0.77 μM. nih.gov These findings on related scaffolds suggest the potential for benzo[b]thiophene derivatives to be designed as COX-2 inhibitors, though specific data on such analogs is not extensively covered in the search results. nih.govrsc.org The general strategy for developing selective COX-2 inhibitors involves designing molecules that can fit into the larger active site of COX-2 but are too bulky for the COX-1 active site. youtube.com
Na+/H+ Exchanger Isoform-1 (NHE-1)
A series of 4-substituted (benzo[b]thiophene-2-carbonyl)guanidines has been synthesized and identified as novel inhibitors of the Na+/H+ exchanger isoform-1 (NHE-1). nih.gov NHE-1 is a membrane protein that regulates intracellular pH and is a therapeutic target for conditions such as myocardial ischemia/reperfusion injury. nih.gov Several analogs in this series showed potent inhibition of NHE-1 in vitro. Specifically, the 4-nitro (compound 20 ) and 4-cyano (compound 50 ) derivatives were highlighted for their strong inhibitory activity, which correlated well with their cardioprotective effects in preclinical models. nih.gov
Anthrax Lethal Factor (LF)
Anthrax lethal factor (LF) is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govnih.gov While hydroxamates are a known class of LF inhibitors, research has also explored other heterocyclic systems. nih.gov One study focused on the structure-activity relationship of a novel series of inhibitors featuring a benzothiazole (B30560) thiophene (B33073) (BTT) core, a related but distinct scaffold from benzo[b]thiophene. nih.gov In this series, compound 70 showed an IC₅₀ of 506 nM in a cellular assay protecting macrophages from the toxin, while compound 71 was even more potent with an IC₅₀ of 251 nM. nih.gov The study indicated that the BTT core could lead to more potent inhibitors compared to other related series. nih.gov
| Compound | Target | Cellular IC₅₀ (nM) | Reference |
|---|---|---|---|
| 70 | Anthrax Lethal Factor | 506 | nih.gov |
| 71 | Anthrax Lethal Factor | 251 | nih.gov |
| 93 | Anthrax Lethal Factor | 1600 | nih.gov |
Retinoid-related Orphan Receptor γt (RORγt)
Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation, making it a key target for autoimmune and inflammatory diseases. acs.orgnih.govnih.gov Research has led to the discovery of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of RORγt. acs.org An in vivo Th17 polarization assay, which uses IL-17A protein expression as a marker for RORγt activity, was employed to evaluate these compounds. acs.org Several derivatives, including compounds 2, 9, 10, 13, and 14 , demonstrated the ability to significantly reduce the percentage of IL-17A positive cells when tested on human peripheral blood mononuclear cells (PBMCs), indicating effective RORγt modulation. acs.org
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Peroxisome proliferator-activated receptor γ (PPARγ) is a crucial nuclear receptor involved in adipogenesis and insulin (B600854) sensitivity, making it a target for type 2 diabetes treatments. nih.gov A benzo[b]thiophene derivative, YGL-12 , derived from the anti-osteoporosis drug raloxifene, was identified as a potent PPARγ modulator with partial agonistic activity. nih.gov Uniquely, YGL-12 promotes the expression of adiponectin and inhibits the phosphorylation of PPARγ at Ser273 without inducing the expression of genes associated with adipogenesis. nih.gov
Another study evaluated eighteen substituted thiophene and benzo[b]thiophene derivatives for their effects on PPARγ in HepG2 cells. nih.gov Three of these derivatives (compounds 5, 15, and 17 ) were found to transactivate PPARγ in vitro, with activities of 120.97%, 102.14%, and 113.82% respectively, relative to a baseline. For comparison, the full agonist rosiglitazone (B1679542) transactivated PPARγ by 311.53% in the same assay. nih.gov
Cellular Target Identification and Validation in In Vitro Models
In vitro studies using various cell lines have been instrumental in identifying and validating the cellular targets of benzo[b]thiophene analogs.
In the context of cancer research, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents. researchgate.netresearchgate.net Compound b19 from this series was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 human breast cancer cells. researchgate.netresearchgate.net Mechanistic studies confirmed that its activity proceeds via the RhoA/ROCK pathway, evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers. researchgate.netresearchgate.net Further research identified that benzo[b]thiophene 1,1-dioxide derivatives can also act as STAT3 inhibitors, with compound 8b inducing apoptosis, blocking the cell cycle, and reducing STAT3 phosphorylation in cancer cell lines. nih.govresearchgate.net
Benzo[b]thiophene derivatives have also been explored for their antimicrobial properties. A series of benzo[b]thiophene acylhydrazones was screened against multidrug-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) was identified as a non-cytotoxic hit, showing a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. mdpi.com Other studies have shown that certain arylbenzo[b]thiophenes can act as inhibitors of the NorA efflux pump in S. aureus, which is a mechanism of antibiotic resistance. researchgate.net
In neuroscience research, the viability of the SH-SY5Y human neuroblastoma cell line was assessed in the presence of cholinesterase-inhibiting benzo[b]thiophene-chalcones. The most potent compounds against AChE and BChE were found to have no cytotoxic effects at their IC₅₀ concentrations, indicating a favorable profile for potential neurodegenerative disease applications. nih.gov
Investigations into Molecular Pathways of Biological Activity in Preclinical Models
The biological activities observed in vitro have been further investigated in preclinical animal models to understand the molecular pathways involved.
The NHE-1 inhibitory activity of 4-substituted (benzo[b]thiophene-2-carbonyl)guanidines, particularly compounds 20 (4-nitro) and 50 (4-cyano), was evaluated in an in vivo model of ischemia/reperfusion injury. These compounds demonstrated excellent improvement in cardiac function and a reduction in infarct size, confirming the therapeutic potential of targeting the NHE-1 pathway with this class of molecules. nih.gov
In the area of metabolic diseases, the PPARγ modulating effects of benzo[b]thiophene derivatives were tested in KK/Ay diabetic mice. nih.gov The 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds 5 and 15 significantly decreased blood glucose levels, improved glucose tolerance, and had a positive effect on impaired pancreatic islet β-cells, leading to lower serum insulin levels. nih.gov This provides in vivo evidence for their potential as hypoglycemic agents acting through the PPARγ pathway.
Furthermore, benzo[b]thiophene derivatives have been investigated for their effects on the central nervous system. Compounds designed as dual 5-HT₇ receptor antagonists and serotonin (B10506) reuptake transporter (SERT) inhibitors were tested in the forced swimming test in mice, a model for antidepressant activity. unav.edu Compound 9c was notably effective in reducing immobility time after just a single administration, suggesting a rapid onset of antidepressant action. unav.edu
Analytical and Characterization Methodologies for 5 Methylsulfonyl Benzo B Thiophene Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopy is indispensable for confirming the molecular structure of 5-(Methylsulfonyl)benzo[b]thiophene. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools used for this purpose, providing detailed information about the compound's atomic framework and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are routinely used to characterize this compound and its derivatives. nih.gov
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a detailed map of the molecule. The aromatic protons on the benzo[b]thiophene ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm. rsc.orgchemicalbook.com The strong electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly influences the electronic environment of the aromatic protons, causing those nearby to shift further downfield. The methyl group protons of the sulfonyl moiety will appear as a distinct singlet in the upfield region.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the benzo[b]thiophene core and the methyl group each produce a unique signal. rsc.org Similar to ¹H NMR, the chemical shifts of the carbons in the aromatic ring are affected by the sulfonyl substituent. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound in CDCl₃
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplets, specific shifts influenced by the -SO₂CH₃ group. |
| Methyl Protons (-SO₂CH₃) | ¹H NMR | 2.5 - 3.5 | Sharp singlet. |
| Aromatic Carbons | ¹³C NMR | 110 - 145 | Signals influenced by heteroatom and sulfonyl group. |
| Methyl Carbon (-SO₂CH₃) | ¹³C NMR | 40 - 50 | Single peak. |
Note: These are predicted ranges based on data for structurally similar benzo[b]thiophene derivatives. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₉H₈O₂S₂). rsc.orgnih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly used. nih.govnih.gov The analysis would show a prominent peak for the molecular ion ([M]⁺) or, more commonly, adducts such as the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺). nih.govuni.lu
Table 2: Predicted m/z Values for this compound in High-Resolution Mass Spectrometry
| Ion/Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) |
| [M]⁺ | [C₉H₈O₂S₂]⁺ | ~212.00 |
| [M+H]⁺ | [C₉H₉O₂S₂]⁺ | ~213.00 |
| [M+Na]⁺ | [C₉H₈NaO₂S₂]⁺ | ~235.00 |
Note: These values are approximate and serve for identification purposes. Exact mass values from HRMS would be determined to four or more decimal places.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating this compound from starting materials, reagents, and byproducts, thereby enabling both the assessment of its purity and its isolation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of synthesized this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode. researchgate.net A UV detector is used for quantification, as the benzo[b]thiophene core possesses a strong chromophore. researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be established. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govresearchgate.net This hyphenated technique is exceptionally powerful for analyzing complex reaction mixtures. As the components elute from the chromatography column, they are ionized and analyzed by the mass spectrometer. This allows for the unequivocal identification of the product peak, even in the presence of impurities with similar retention times, by confirming its molecular weight. nih.gov LC-MS is a standard method for confirming the successful synthesis and purity of benzo[b]thiophene libraries. nih.gov
Preparative Chromatography
For isolating the pure compound for further studies, preparative HPLC or column chromatography is employed. nih.govrsc.org Column chromatography, using silica (B1680970) gel as the stationary phase and a solvent system like hexanes and ethyl acetate, is a common method for purification on a larger scale. nih.gov For higher purity or more difficult separations, preparative HPLC is the method of choice. nih.gov
Table 3: Typical Chromatographic Methods for this compound
| Method | Stationary Phase | Typical Mobile Phase | Purpose |
| Analytical HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | Purity Assessment |
| LC-MS | C18 Silica Gel | Acetonitrile/Water Gradient with Formic Acid | Purity Assessment & Identity Confirmation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification/Isolation |
| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water or Methanol/Water | High-Purity Isolation |
Advanced Methods for Reaction Monitoring and Yield Optimization
Efficient synthesis of this compound requires careful monitoring of the reaction progress to optimize conditions and maximize the yield. The synthesis often involves key steps such as the oxidation of a corresponding methyl sulfide (B99878) or palladium-catalyzed coupling reactions. nih.govnih.gov
Reaction Monitoring
The progress of the synthesis can be tracked using several analytical techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to get an instant snapshot of the reaction. nih.govrsc.org By spotting the reaction mixture on a silica plate alongside the starting material, chemists can visually track the consumption of reactants and the formation of the product.
LC-MS: For more precise monitoring, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by LC-MS. nih.gov This provides quantitative data on the disappearance of starting materials and the formation of the desired this compound, as well as any intermediates or byproducts. This detailed information is crucial for understanding the reaction kinetics.
Yield Optimization
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the methylsulfonyl group into benzo[b]thiophene derivatives?
- Methodological Answer : The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride or benzenesulfonyl chloride under controlled conditions. For example, in the synthesis of related sulfonyl derivatives, benzenesulfonyl chloride is reacted with a thiophene precursor in tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl byproducts . Optimizing stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and reaction time (overnight at room temperature) minimizes side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
Q. How can researchers characterize the substitution pattern of 5-(Methylsulfonyl)benzo[b]thiophene using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : The 8–10 μm region identifies C–H in-plane deformations, while the 11–15 μm region corresponds to out-of-plane bending modes. For 5-substituted benzo[b]thiophenes, a strong absorption band near 840 cm⁻¹ (C–S stretching) and 1150 cm⁻¹ (S=O stretching) confirms sulfonyl group incorporation .
- NMR : The methylsulfonyl group’s singlet in -NMR (δ 3.0–3.2 ppm) and -NMR (δ 44–46 ppm for CH, 125–130 ppm for S=O) are diagnostic. Coupling patterns in aromatic regions (e.g., J = 2–3 Hz for adjacent protons) resolve regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHOS: calc. 212.0012, obs. 212.0015) .
Q. What are common challenges in synthesizing 5-substituted benzo[b]thiophenes, and how can they be mitigated?
- Methodological Answer : Key challenges include regioselectivity and byproduct formation. For example, competing sulfonation at the 3-position can occur due to electronic effects. Using bulky bases (e.g., 2,6-lutidine) or low-temperature conditions (−10°C) directs substitution to the 5-position . Monitoring reactions with TLC (R = 0.3–0.5 in 1:3 ethyl acetate/hexane) and quenching intermediates (e.g., with NaHCO) improves selectivity.
Advanced Research Questions
Q. How do computational methods aid in predicting reaction pathways for electrophilic sulfonation of benzo[b]thiophene?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack at the 5-position. Fukui indices identify nucleophilic sites, while transition-state analysis (IRC) reveals activation barriers. For example, sulfonation at the 5-position has a ΔG of 18.3 kcal/mol vs. 22.1 kcal/mol at the 3-position, favoring 5-substitution . Solvent effects (THF vs. DCM) are modeled using PCM (Polarizable Continuum Model) to refine synthetic conditions.
Q. What strategies resolve contradictions in biological activity data for methylsulfonyl-substituted benzo[b]thiophenes?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from solubility or membrane permeability differences. Standardizing assay protocols (e.g., broth microdilution per CLSI guidelines) and using logP calculations (ClogP = 2.5–3.0) to optimize solubility in DMSO/PBS mixtures reduce variability . Synergy studies (e.g., checkerboard assays with β-lactams) clarify mechanistic interactions.
Q. How can advanced NMR techniques (e.g., NOESY, HMBC) assign regiochemistry in substituted benzo[b]thiophenes?
- Methodological Answer :
- NOESY : Correlations between the methylsulfonyl group and adjacent aromatic protons (H-4/H-6) confirm 5-substitution.
- HMBC : Long-range - couplings (e.g., from S=O carbon to H-4/H-6) validate the substitution pattern .
- Contradiction Resolution : Conflicting NOE signals (e.g., H-3/H-5 couplings) are resolved by comparing experimental data with DFT-simulated spectra (e.g., Gaussian NMR module) .
Q. What mechanistic insights explain the stability of this compound under nucleophilic conditions?
- Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, reducing susceptibility to nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis rates in NaOH/EtOH) show pseudo-first-order decay (k = 1.2 × 10⁻⁴ s⁻¹). Stabilization is attributed to resonance effects, where the sulfonyl group delocalizes negative charge into the ring, as shown by NBO (Natural Bond Orbital) analysis .
Notes
- Advanced questions integrate computational and experimental validation to address research depth.
- Methodological answers emphasize reproducible protocols and data reconciliation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
